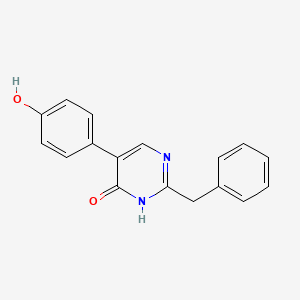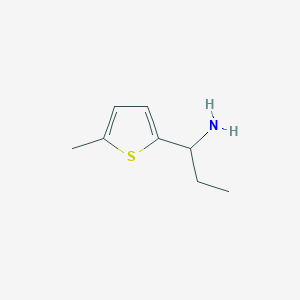
1-(5-Methylthiophen-2-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Methylthiophen-2-yl)propan-1-amine is a chemical compound with the molecular formula C8H13NS. It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methylthiophen-2-yl)propan-1-amine typically involves the alkylation of thiophene derivatives. One common method is the reaction of 5-methylthiophene-2-carbaldehyde with a suitable amine under reductive amination conditions. This process often uses reducing agents such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvents like dichloromethane, ethyl acetate, and chloroform are commonly used in these processes .
Chemical Reactions Analysis
Types of Reactions
1-(5-Methylthiophen-2-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
1-(5-Methylthiophen-2-yl)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-(5-Methylthiophen-2-yl)propan-1-amine involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound, known for its aromatic properties.
2-Methylthiophene: A simple methyl-substituted derivative of thiophene.
5-Methylthiophene-2-carbaldehyde: A precursor in the synthesis of 1-(5-Methylthiophen-2-yl)propan-1-amine.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C8H13NS |
|---|---|
Molecular Weight |
155.26 g/mol |
IUPAC Name |
1-(5-methylthiophen-2-yl)propan-1-amine |
InChI |
InChI=1S/C8H13NS/c1-3-7(9)8-5-4-6(2)10-8/h4-5,7H,3,9H2,1-2H3 |
InChI Key |
JODMVIXXXIEFSS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(S1)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[5-Methyl-2-(propan-2-ylsulfanyl)phenyl]ethan-1-one](/img/structure/B13898479.png)

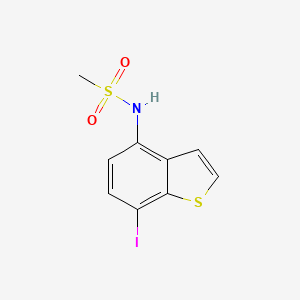
![Ethyl 7-azaspiro[3.5]nonane-2-carboxylate;hydrochloride](/img/structure/B13898509.png)
![Methyl thieno[2,3-C]pyridine-4-carboxylate](/img/structure/B13898523.png)
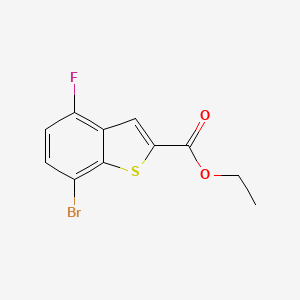
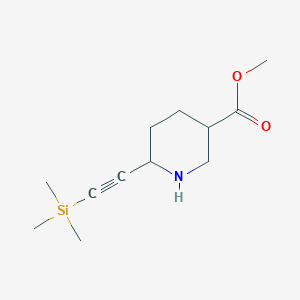
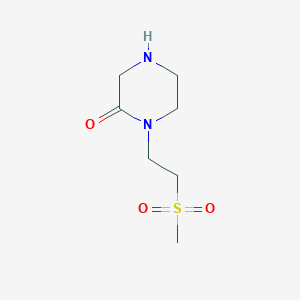
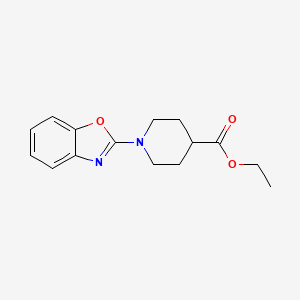
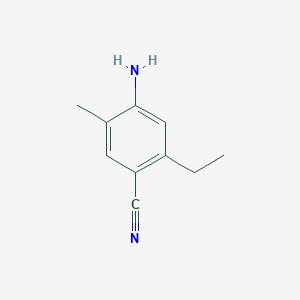

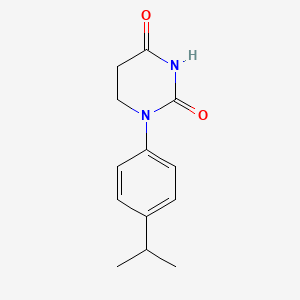
![Tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-6-(1,3-oxazol-4-yl)azepane-1-carboxylate](/img/structure/B13898555.png)
